Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C21H21ClN2O3S2 and its molecular weight is 448.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate a thiophene moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
The presence of the thiophene ring is significant as it is known to enhance the biological activity of organic compounds.
Antimicrobial Activity
Research indicates that compounds similar to methyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit notable antimicrobial properties. For instance:
- Antifungal Activity : In studies involving various fungal strains, derivatives with similar structures demonstrated effective antifungal activity against pathogens such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL .
Compound | MIC (µg/mL) | Pathogen |
---|---|---|
Compound A | 12.5 | C. albicans |
Compound B | 6.25 | A. niger |
Antileishmanial Activity
Thiophene derivatives have been shown to possess antileishmanial properties. For example, in vitro studies revealed that certain thiophene derivatives inhibited the proliferation of Leishmania major promastigotes significantly:
Cytotoxicity Studies
While exploring the therapeutic potential of this compound, researchers also assessed its cytotoxic effects on mammalian cells:
- Selectivity Index : The selectivity index was favorable in several studies, indicating low toxicity towards mammalian cells while maintaining efficacy against target pathogens .
The mechanisms underlying the biological activities of this compound include:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to induce ROS production leading to cell death in pathogens while sparing mammalian cells.
- Inhibition of Key Enzymes : In silico studies suggest that these compounds may inhibit enzymes such as trypanothione reductase, crucial for the survival of certain protozoan parasites .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene-containing compounds:
- Synthesis and Evaluation : A study synthesized eight thiophene derivatives and evaluated their biological activities against Leishmania major. One compound exhibited an EC50 value of 0.09 µM with over 75% inhibition of intracellular amastigotes at low concentrations .
- Comparative Analysis : A comparative analysis between different thiophene derivatives demonstrated that those with specific substituents (e.g., benzyl groups) showed enhanced biological activity compared to simpler structures .
Properties
IUPAC Name |
methyl 6-benzyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2.ClH/c1-26-21(25)18-15-9-10-23(12-14-6-3-2-4-7-14)13-17(15)28-20(18)22-19(24)16-8-5-11-27-16;/h2-8,11H,9-10,12-13H2,1H3,(H,22,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMPCZJDQHDKFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.